2H-Isoindole-1-carboxylic acid methyl ester

概要

説明

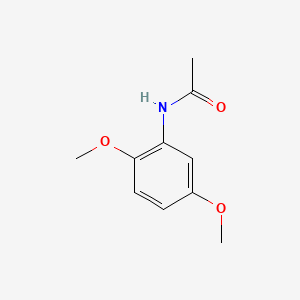

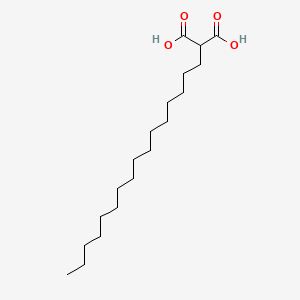

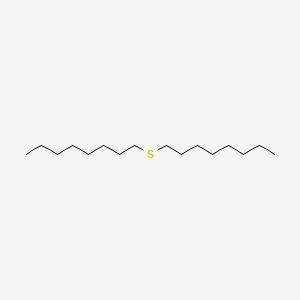

2H-Isoindole-1-carboxylic acid methyl ester, also known as Methyl 2H-isoindole-1-carboxylate, is a chemical compound with the CAS Number: 56365-71-0 . It has a molecular weight of 175.19 and a linear formula of C10H9NO2 .

Synthesis Analysis

The synthesis of indole derivatives, including 2H-Isoindole-1-carboxylic acid methyl ester, has been a subject of interest in recent years . The reaction of certain compounds in the presence of SnCl2 and NaOAc in THF can provide related compounds, which can then be methylated to afford the desired product .Molecular Structure Analysis

The molecular structure of 2H-Isoindole-1-carboxylic acid methyl ester is represented by the linear formula C10H9NO2 . More detailed structural information may be available in technical documents and peer-reviewed papers .Chemical Reactions Analysis

The copper-catalyzed cascade reaction comprising the condensation/a-arylation between 2-halobenzaldehydes and a-amino acid esters provides a straightforward methodology for the efficient synthesis of alkyl 2H-isoindole-1-carboxylates .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C . The compound’s boiling point and density are predicted to be 350.2±15.0 °C and 1.253±0.06 g/cm3 respectively .科学的研究の応用

Chemical Synthesis

“2H-Isoindole-1-carboxylic acid methyl ester” is used in chemical synthesis . It’s a building block used to create more complex molecules in the lab. The compound’s structure allows it to react with other substances in specific ways, making it useful in the creation of a variety of chemical products .

Biological Research

Indole derivatives, which include “2H-Isoindole-1-carboxylic acid methyl ester”, have been studied for their biological activity . They have been found to have potential applications in the treatment of various disorders in the human body .

Pharmaceutical Research

The compound is also used in pharmaceutical research . Its unique structure makes it a candidate for drug development, as it could potentially interact with biological systems in beneficial ways .

Material Science

In material science, “2H-Isoindole-1-carboxylic acid methyl ester” could be used in the development of new materials . Its chemical properties could potentially influence the characteristics of the resulting material .

Chromatography

The compound could potentially be used in chromatography, a method used to separate mixtures . Its unique properties could make it useful in this context .

Analytical Chemistry

“2H-Isoindole-1-carboxylic acid methyl ester” could also be used in analytical chemistry . It could potentially be used as a reagent or a standard in various analytical techniques .

Safety and Hazards

The compound is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

将来の方向性

Indoles, including 2H-Isoindole-1-carboxylic acid methyl ester, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Future research may focus on the development of new synthetic methods and the exploration of their biological activities.

作用機序

Target of Action

It is known that indole derivatives, which include 2h-isoindole-1-carboxylic acid methyl ester, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The diverse biological activities of indole derivatives suggest that they have a wide range of molecular and cellular effects .

特性

IUPAC Name |

methyl 2H-isoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)9-8-5-3-2-4-7(8)6-11-9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJSYGHFZLYJGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=CC2=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50314841 | |

| Record name | methyl 2H-isoindole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56365-71-0 | |

| Record name | 56365-71-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2H-isoindole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

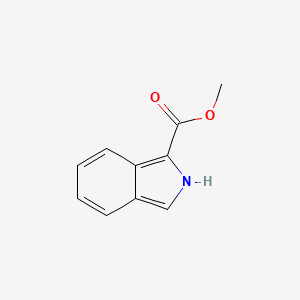

Q1: What is the significance of dynamic kinetic resolution for compounds like 1,3-Dihydro-2H-Isoindole-1-carboxylic acid methyl ester?

A: Dynamic kinetic resolution (DKR) is highly valuable for synthesizing enantiomerically pure compounds, which are crucial in pharmaceuticals and other fields. 1,3-Dihydro-2H-Isoindole-1-carboxylic acid methyl ester, being chiral, exists as a mixture of enantiomers. DKR allows for the conversion of both enantiomers into a single desired enantiomer of the product, significantly increasing yield compared to traditional resolution methods that discard half of the racemic starting material. []

Q2: What role does Pseudomonas cepacia lipase (PSL) play in the dynamic kinetic resolution process described in the research?

A: PSL acts as a biocatalyst, specifically a lipase, in the DKR process. It selectively catalyzes the alkoxycarbonylation reaction of one enantiomer of 1,3-Dihydro-2H-Isoindole-1-carboxylic acid methyl ester over the other. This selectivity, combined with the racemization of the unreacted enantiomer, drives the reaction towards the desired optically active carbamate product. []

Q3: What are the advantages of using enzymes like PSL in this type of synthesis?

A: Enzymes like PSL offer several benefits in organic synthesis: * High Selectivity: They can distinguish between enantiomers, leading to high enantiomeric excess in the product.* Mild Reaction Conditions: Enzymatic reactions often proceed under mild conditions (e.g., lower temperatures, neutral pH), minimizing unwanted side reactions.* Sustainability: Enzymes are biodegradable and often derived from renewable resources, making them a greener alternative to some chemical catalysts. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1581560.png)